molecular formula C29H40N6O6 B15095535 D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-

D-Leucinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-

Cat. No.: B15095535
M. Wt: 568.7 g/mol
InChI Key: YPERDMXQKOFCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enkephalinamide-Leu, Ala(2)- is an oligopeptide belonging to the class of organic compounds known as enkephalins. These are endogenous peptides that act as neurotransmitters and neuromodulators in the nervous system. Enkephalinamide-Leu, Ala(2)- is a synthetic analogue of leucine enkephalin, which is known for its analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enkephalinamide-Leu, Ala(2)- involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of enkephalinamide-Leu, Ala(2)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Enkephalinamide-Leu, Ala(2)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while substitution reactions can yield a variety of peptide analogues with altered biological activity .

Scientific Research Applications

Enkephalinamide-Leu, Ala(2)- has a wide range of scientific research applications, including:

Mechanism of Action

Enkephalinamide-Leu, Ala(2)- exerts its effects by binding to opioid receptors in the nervous system. These receptors are part of the G-protein-coupled receptor family and are involved in pain modulation. Upon binding, enkephalinamide-Leu, Ala(2)- activates intracellular signaling pathways that result in the inhibition of pain signals. The primary molecular targets are the delta and mu opioid receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Enkephalinamide-Leu, Ala(2)- is unique due to its synthetic modifications, which enhance its stability and resistance to enzymatic degradation. These properties make it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPERDMXQKOFCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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